3-chloro-L-phenylalanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-L-phenylalanine typically involves the chlorination of L-phenylalanine. One common method is the direct chlorination of L-phenylalanine using chlorine gas under controlled conditions. Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or enzymatic synthesis. These methods aim to achieve high yields and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to 3-chloro-L-phenylalaninol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3-chloro-L-phenylalaninol.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
3-Chloro-L-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
L-phenylalanine: The parent compound without the chlorine substitution.
4-chloro-L-phenylalanine: Another chlorinated derivative with the chlorine atom at the para position.
3-fluoro-L-phenylalanine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: 3-Chloro-L-phenylalanine is unique due to the specific position of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This positional substitution can lead to distinct interactions with enzymes and other molecular targets, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375800 | |
Record name | 3-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-51-8 | |
Record name | 3-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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